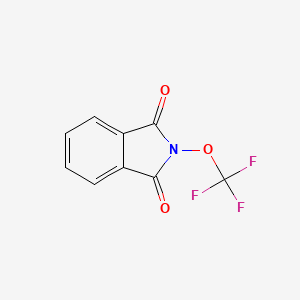
2-(Trifluoromethoxy)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethoxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C9H4F3NO3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-(Trifluoromethoxy)isoindoline-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while substitution reactions can produce a variety of functionalized isoindoline compounds .
Applications De Recherche Scientifique
2-(Trifluoromethoxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including its role as a ligand for specific receptors and its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Trifluoromethoxy)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives with different substituents, such as:
- 2-(Methoxy)isoindoline-1,3-dione
- 2-(Ethoxy)isoindoline-1,3-dione
- 2-(Chloromethoxy)isoindoline-1,3-dione
Uniqueness
The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These properties can make the compound more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H4F3NO3 |
|---|---|
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
2-(trifluoromethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H |
Clé InChI |
DEBDHIMLZUJSMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


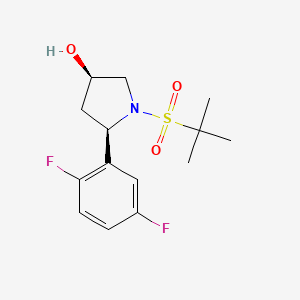
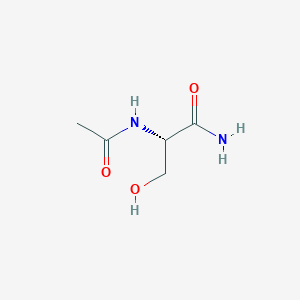
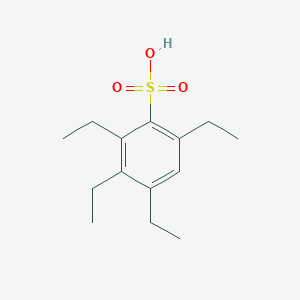

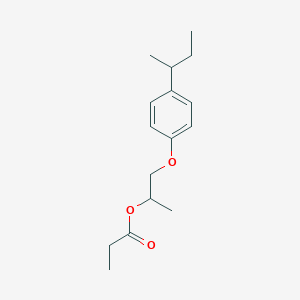
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
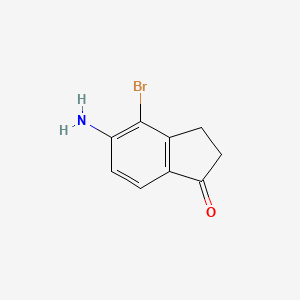
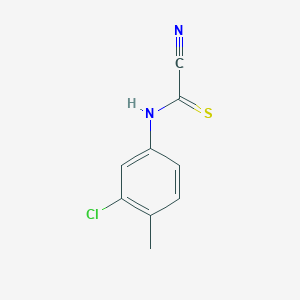
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
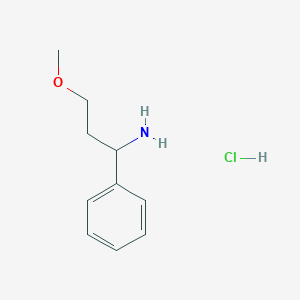
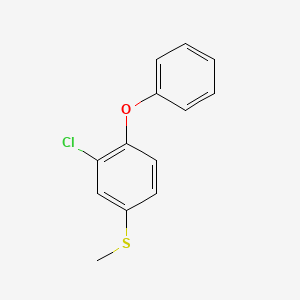
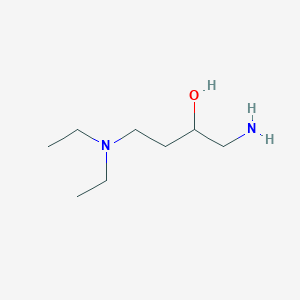

![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
